
9-(Bis(2-chloroethyl)amino)camphor N-oxide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Bis(2-chloroethyl)amino)camphor N-oxide hydrochloride is a chemical compound with the molecular formula C14-H23-Cl2-N-O2.Cl-H and a molecular weight of 344.74 . This compound is known for its unique structure, which includes a camphor backbone modified with bis(2-chloroethyl)amino and N-oxide groups. It has applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 9-(Bis(2-chloroethyl)amino)camphor N-oxide hydrochloride typically involves the reaction of camphor with bis(2-chloroethyl)amine under specific conditions. The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
9-(Bis(2-chloroethyl)amino)camphor N-oxide hydrochloride undergoes various chemical reactions, including:
Oxidation: The N-oxide group can undergo further oxidation under specific conditions.
Reduction: The compound can be reduced to remove the N-oxide group.
Substitution: The bis(2-chloroethyl)amino group can participate in substitution reactions with nucleophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Applications De Recherche Scientifique
9-(Bis(2-chloroethyl)amino)camphor N-oxide hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 9-(Bis(2-chloroethyl)amino)camphor N-oxide hydrochloride involves its interaction with molecular targets in cells. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This can affect various cellular pathways and processes, contributing to the compound’s biological activities .
Comparaison Avec Des Composés Similaires
9-(Bis(2-chloroethyl)amino)camphor N-oxide hydrochloride can be compared with other similar compounds, such as:
Bis(2-chloroethyl)amine hydrochloride: This compound has a similar bis(2-chloroethyl)amino group but lacks the camphor and N-oxide components.
Tris(2-chloroethyl)amine hydrochloride: This compound contains three chloroethyl groups and is used in different applications.
Cyclophosphamide: A well-known chemotherapeutic agent that also contains bis(2-chloroethyl)amino groups but has a different overall structure and mechanism of action.
Propriétés
Numéro CAS |
101221-70-9 |
|---|---|
Formule moléculaire |
C14H24Cl3NO2 |
Poids moléculaire |
344.7 g/mol |
Nom IUPAC |
bis(2-chloroethyl)-[(1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl)methyl]-hydroxyazanium;chloride |
InChI |
InChI=1S/C14H24Cl2NO2.ClH/c1-13-4-3-11(9-12(13)18)14(13,2)10-17(19,7-5-15)8-6-16;/h11,19H,3-10H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
PENUCQLLAURVSR-UHFFFAOYSA-M |
SMILES canonique |
CC12CCC(C1(C)C[N+](CCCl)(CCCl)O)CC2=O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




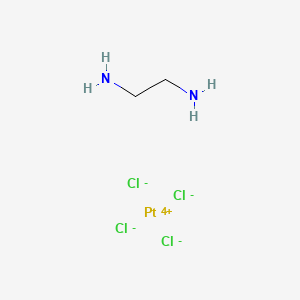
![4'-(1H-Imidazol-1-yl)[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13744401.png)

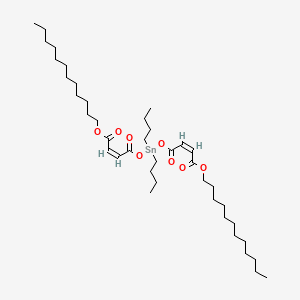

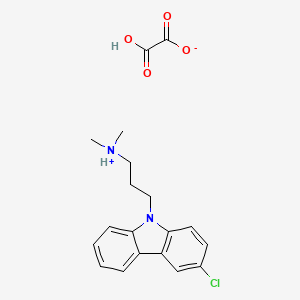
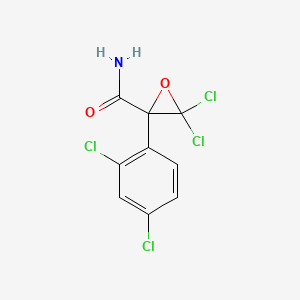
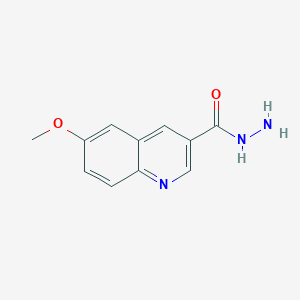


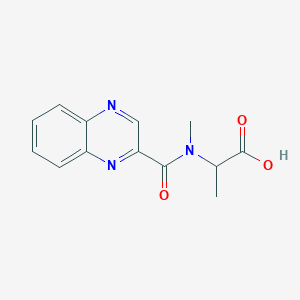
![3-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13744470.png)
